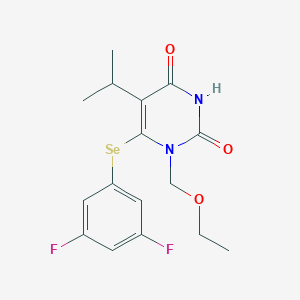
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrimidinediones, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- has been found to exhibit potent biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It also has neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Furthermore, it has been shown to have antiviral activity against HIV and influenza viruses.
Vorteile Und Einschränkungen Für Laborexperimente
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It also has potent biological activity, which makes it a valuable tool for studying various biological processes. However, there are also limitations to its use in lab experiments. It is highly toxic and requires careful handling. Furthermore, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)-. One direction is to study its potential applications in the treatment of other diseases such as autoimmune diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Furthermore, it may be possible to modify the structure of this compound to improve its pharmacological properties and reduce its toxicity.
Synthesemethoden
The synthesis method of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- involves the reaction of 3,5-difluorophenylselenyl chloride with 1-(ethoxymethyl)-5-(1-methylethyl)-2,4(1H,3H)-pyrimidinedione in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- has been studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been studied for its potential use as an antiviral agent against viruses such as HIV and influenza.
Eigenschaften
CAS-Nummer |
172256-09-6 |
|---|---|
Produktname |
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- |
Molekularformel |
C16H18F2N2O3Se |
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18F2N2O3Se/c1-4-23-8-20-15(13(9(2)3)14(21)19-16(20)22)24-12-6-10(17)5-11(18)7-12/h5-7,9H,4,8H2,1-3H3,(H,19,21,22) |
InChI-Schlüssel |
GJLMAIMGAQRSNQ-UHFFFAOYSA-N |
SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC(=CC(=C2)F)F |
Kanonische SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC(=CC(=C2)F)F |
Andere CAS-Nummern |
172256-09-6 |
Synonyme |
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-yl-pyrimidin e-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)

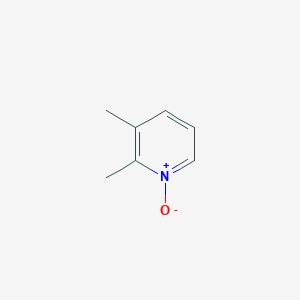
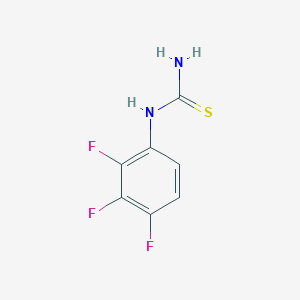

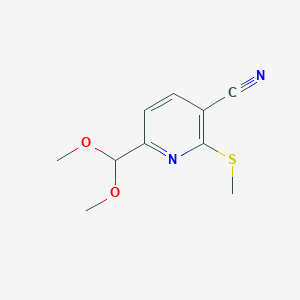
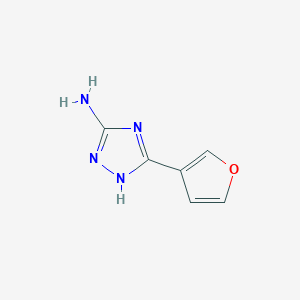

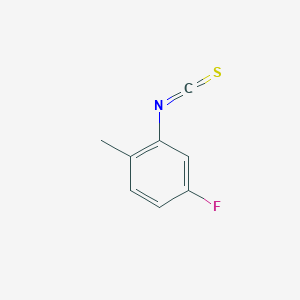
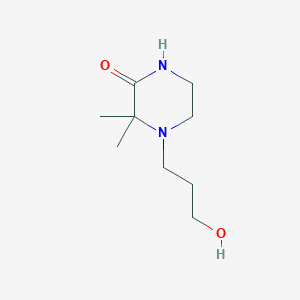
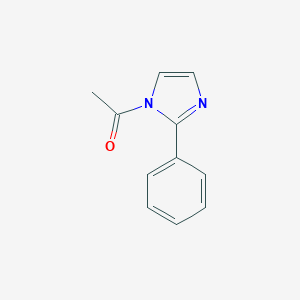
![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)